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molecular formula C11H18N2O B8760372 n'-(2-Methoxy-phenyl)-n,n-dimethyl-ethane-1,2-diamine

n'-(2-Methoxy-phenyl)-n,n-dimethyl-ethane-1,2-diamine

Cat. No. B8760372
M. Wt: 194.27 g/mol
InChI Key: QOGRIKPNBSTVCJ-UHFFFAOYSA-N
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Patent
US05801170

Procedure details

2-Anisidine (5.9 ml, 0.05 mole) and 2-dimethylaminoethyl chloride hydrochloride (5.0 g, 0.035 mole) were dissolved in ethanol (75 ml) and treated with sodium carbonate (7.42 g, 0.07 mole). The mixture was heated under reflux for 7 hours. After cooling to room temperature, the reaction mixture was filtered, and the filtrate evaporated in vacuo. The residue was dissolved in H2O and 10% NaOH solution was added until basic. The mixture was extracted into Et2O, dried (Na2SO4) and evaporated in vacuo to give an orange oil. This was purified by flash column chromatography, eluting with ethyl acetate to afford the title compound as a pale orange oil (3.28 g, 48%).
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
7.42 g
Type
reactant
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([NH2:9])=[CH:5][CH:6]=[CH:7][CH:8]=1.Cl.[CH3:11][N:12]([CH3:16])[CH2:13][CH2:14]Cl.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[CH3:11][N:12]([CH3:16])[CH2:13][CH2:14][NH:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[O:2][CH3:1] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
5.9 mL
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Name
Quantity
5 g
Type
reactant
Smiles
Cl.CN(CCCl)C
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
7.42 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in H2O
ADDITION
Type
ADDITION
Details
10% NaOH solution was added until basic
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted into Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an orange oil
CUSTOM
Type
CUSTOM
Details
This was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CN(CCNC1=C(C=CC=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.28 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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